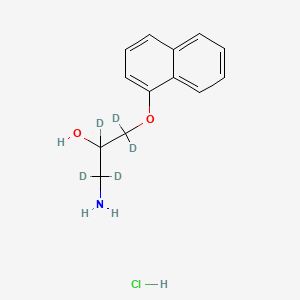

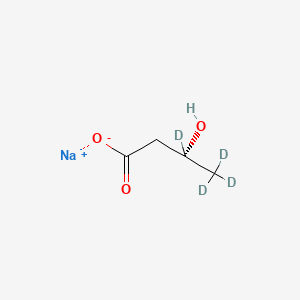

Nor Propranolol-d7 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

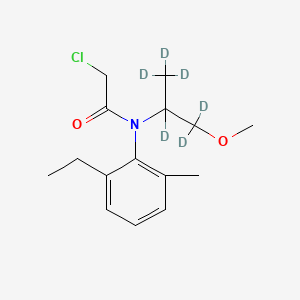

Nor Propranolol-d7 Hydrochloride is a deuterium-labeled version of Propranolol Hydrochloride . Propranolol is a non-selective beta-adrenergic receptor antagonist, which is used to treat a number of conditions, most commonly hypertension .

Synthesis Analysis

The synthesis of Propranolol proceeds from 1-naphthol and isopropylamine under mild and less toxic conditions . A study describes the analysis of N-nitroso-propranolol in drug substance using Ultra-Performance Liquid Chromatography (UPLC) with electrospray detection (ESI) and a XevoTM TQ-S micro Tandem Quadrupole Mass Spectrometer .Molecular Structure Analysis

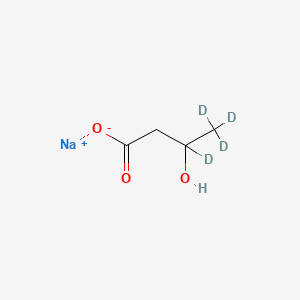

The molecular structure of Nor Propranolol-d7 Hydrochloride is C13H9D7ClNO2 . It is a deuterium labeled Propranolol hydrochloride .Chemical Reactions Analysis

The formation of Nitrosamine drug substance related impurities (NDSRIs) occurs due to the presence of susceptible structural properties, such as a secondary or tertiary amine, that allows for the addition of a nitroso group under certain chemical conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of Propranolol Hydrochloride have been characterized in a preformulation study . The appearance is crystalline and colourless . The melting point ranges from 160 - 162 °C .Mecanismo De Acción

Propranolol is a nonselective β-adrenergic receptor antagonist. Blocking of these receptors leads to vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF), induction of apoptosis of endothelial cells, as well as down regulation of various other factors .

Safety and Hazards

Propiedades

IUPAC Name |

1-amino-1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.ClH/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,15H,8-9,14H2;1H/i8D2,9D2,11D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMLNOYFLVRBEG-KNWWABDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678702 |

Source

|

| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy](~2~H_5_)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nor Propranolol-d7 Hydrochloride | |

CAS RN |

1246819-85-1 |

Source

|

| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy](~2~H_5_)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)

![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)

![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)